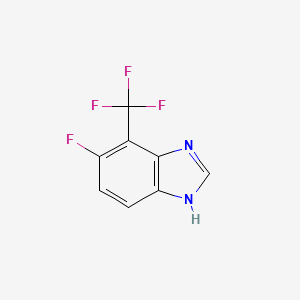

6-Fluoro-7-trifluoromethyl-1H-benzimidazole

Description

6-Fluoro-7-trifluoromethyl-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by a fluorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 7 of the benzimidazole core. This compound exhibits unique electronic and steric properties due to the electron-withdrawing nature of both substituents, making it valuable in pharmaceutical and agrochemical research. Its synthesis typically involves condensation reactions between substituted 1,2-phenylenediamines and trifluoroacetic acid under acidic, high-temperature conditions .

Properties

Molecular Formula |

C8H4F4N2 |

|---|---|

Molecular Weight |

204.12 g/mol |

IUPAC Name |

5-fluoro-4-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H4F4N2/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H,(H,13,14) |

InChI Key |

ZVQMTSAZVFSWSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole core. One common method is the nucleophilic substitution of a halogenated benzimidazole precursor with a fluorinating agent. For example, 2-chlorobenzimidazole can be treated with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6 to yield 2-fluorobenzimidazole . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as ferrocene and hydrogen peroxide .

Industrial Production Methods: Industrial production of fluorinated benzimidazoles often involves large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.

Electrophilic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzimidazole, while oxidation can produce a benzimidazole-2-carboxylic acid derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives, including 6-Fluoro-7-trifluoromethyl-1H-benzimidazole, exhibit significant anticancer properties. Benzimidazole compounds interact with various biological targets, leading to apoptosis in cancer cells. For instance, research has shown that certain benzimidazole derivatives can inhibit tubulin polymerization, thereby preventing cancer cell proliferation .

Case Study:

A study published in 2022 highlighted the efficacy of benzimidazole derivatives against different cancer cell lines. The compounds were evaluated for their ability to induce cell cycle arrest and apoptosis, with promising results indicating a potential role in cancer therapy .

TRPC6 Inhibition

6-Fluoro-7-trifluoromethyl-1H-benzimidazole has been identified as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6). This inhibition is particularly relevant for treating various kidney diseases such as nephrotic syndrome and diabetic nephropathy. TRPC6 is implicated in the pathophysiology of these conditions, and compounds that modulate its activity offer therapeutic potential .

Case Study:

A patent describes the use of benzimidazole derivatives as TRPC6 inhibitors, demonstrating their effectiveness in preclinical models for renal disorders. The studies indicated a reduction in proteinuria and improvement in renal function markers following treatment with these compounds .

Antimicrobial Properties

Benzimidazole derivatives have also been studied for their antimicrobial activities. The electron-rich nature of the benzimidazole ring allows it to interact effectively with microbial targets, leading to inhibition of growth.

Case Study:

Research has shown that certain benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.01 mM against Pseudomonas aeruginosa, indicating strong antibacterial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Case Study:

In a comparative study involving various benzimidazole derivatives, one compound exhibited a significant reduction in edema compared to standard anti-inflammatory drugs like indomethacin. This suggests that 6-Fluoro-7-trifluoromethyl-1H-benzimidazole could be a viable candidate for developing new anti-inflammatory medications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Effective against multiple cancer cell lines |

| TRPC6 Inhibition | Modulates activity related to kidney diseases | Reduces proteinuria; improves renal function |

| Antimicrobial Properties | Exhibits broad-spectrum antibacterial activity | MIC values as low as 0.01 mM against pathogens |

| Anti-inflammatory Effects | Inhibits COX enzymes | Significant reduction in edema compared to standards |

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme and blocking its activity. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with the enzyme’s active site, leading to increased potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

To contextualize its properties, a comparative analysis with analogous compounds is provided below:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in 6-Fluoro-7-trifluoromethyl-1H-benzimidazole enhances electrophilicity at the imidazole ring compared to -NH₂ or -O-C6H3O2 substituents in related compounds. This property may improve binding to target proteins in drug design .

Research Findings and Implications

- Thermal Stability: The trifluoromethyl group increases thermal stability compared to non-fluorinated benzimidazoles, as observed in differential scanning calorimetry (DSC) studies of related compounds .

- Crystallography Challenges: Structural elucidation of such fluorinated derivatives often relies on X-ray crystallography, with software like SHELX proving critical for resolving complex electron density maps .

Biological Activity

6-Fluoro-7-trifluoromethyl-1H-benzimidazole is a fluorinated heterocyclic compound that has garnered interest for its potential biological activities. This compound features a benzimidazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The unique electronic properties imparted by the fluorine and trifluoromethyl groups may enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-7-trifluoromethyl-1H-benzimidazole is , with a molecular weight of approximately 204.12 g/mol. The presence of electronegative fluorine atoms significantly influences its reactivity and interaction with biological targets.

The exact mechanism of action for 6-Fluoro-7-trifluoromethyl-1H-benzimidazole remains largely unexplored. However, similar compounds within the benzimidazole class have been shown to interact with various biological targets, including:

- Enzymes : Inhibition of key enzymes involved in metabolic pathways.

- Receptors : Binding to specific receptors that modulate cellular responses.

The unique physicochemical characteristics of the fluorinated groups may facilitate these interactions.

Antimicrobial Activity

Benzimidazole derivatives are well-documented for their antimicrobial properties. Preliminary studies suggest that 6-Fluoro-7-trifluoromethyl-1H-benzimidazole may exhibit significant antimicrobial activity against various bacterial strains. For instance, studies on related benzimidazole compounds have reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 6-Fluoro-7-trifluoromethyl-1H-benzimidazole | S. aureus | TBD |

| Related Compound A | E. coli | 25 |

| Related Compound B | Streptococcus faecalis | 4 |

Anticancer Activity

The benzimidazole scaffold has been associated with anticancer properties, particularly through the inhibition of cancer cell proliferation. In vitro studies on similar compounds have demonstrated promising results against various cancer cell lines, such as MDA-MB-231 and HCT116, with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Fluoro-7-trifluoromethyl-1H-benzimidazole | MDA-MB-231 | TBD |

| Sorafenib | MDA-MB-231 | 4.32 |

| Compound C | HCT116 | 11.52 |

Case Studies

Recent research has highlighted the potential of benzimidazole derivatives in clinical settings:

- Antitubercular Activity : Certain benzimidazoles have shown significant activity against fluoroquinolone-resistant strains of Mycobacterium tuberculosis, suggesting that modifications like those in 6-Fluoro-7-trifluoromethyl-1H-benzimidazole could enhance efficacy against resistant strains .

- VEGFR-2 Inhibition : Molecular docking studies indicate that compounds structurally related to 6-Fluoro-7-trifluoromethyl-1H-benzimidazole can effectively inhibit VEGFR-2, a key target in cancer therapy, demonstrating binding affinities comparable to established inhibitors .

- Antiproliferative Studies : Comparative studies have shown that certain derivatives exhibit better antiproliferative effects than standard treatments, positioning them as potential candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.